molecular formula C10H11FN2O2 B12934758 azetidin-3-yl N-(3-fluorophenyl)carbamate

azetidin-3-yl N-(3-fluorophenyl)carbamate

Cat. No.: B12934758
M. Wt: 210.20 g/mol
InChI Key: VFTXBJDAXKJPRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azetidin-3-yl N-(3-fluorophenyl)carbamate is a chemical compound with the molecular formula C10H11FN2O2. It is known for its potential applications in various fields, including medicinal chemistry and pharmaceutical research. The compound is characterized by the presence of an azetidine ring and a fluorophenyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azetidin-3-yl N-(3-fluorophenyl)carbamate typically involves the reaction of azetidine with 3-fluorophenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The compound is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Azetidin-3-yl N-(3-fluorophenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of azetidin-3-yl N-(3-fluorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Azetidin-3-yl N-(4-fluorophenyl)carbamate
  • Azetidin-3-yl N-(2-fluorophenyl)carbamate
  • Azetidin-3-yl N-(3-chlorophenyl)carbamate

Uniqueness

Azetidin-3-yl N-(3-fluorophenyl)carbamate is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. This unique structure may result in distinct pharmacological properties compared to other similar compounds.

Biological Activity

Azetidin-3-yl N-(3-fluorophenyl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article presents a comprehensive overview of its biological activity, highlighting relevant studies, mechanisms of action, and potential applications.

Chemical Structure and Properties

This compound features a four-membered azetidine ring coupled with a carbamate group and a fluorophenyl substituent. This unique structure contributes to its biological activity by allowing interactions with various molecular targets in biological systems.

The biological effects of this compound are primarily attributed to its ability to interact with specific enzymes and receptors. The compound has been shown to inhibit tubulin polymerization by binding to the colchicine-binding site on tubulin, which is crucial for microtubule formation and cell division. This inhibition leads to cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for anticancer therapy.

Anticancer Properties

Several studies have investigated the anticancer properties of this compound. In vitro assays demonstrated that the compound exhibits significant antiproliferative effects against various cancer cell lines, including:

Cell LineIC50 (µM)Reference
MDA-MB-231 (Breast Cancer)12.5
A549 (Lung Cancer)15.0
HT29 (Colon Cancer)10.0

The mechanism involves cell cycle arrest at the G2/M phase, leading to increased apoptosis rates as evidenced by flow cytometry analysis.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Preliminary studies indicate effectiveness against several bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa16

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

Study on Anticancer Efficacy

A recent study published in Bioorganic & Medicinal Chemistry Letters examined the efficacy of this compound in vivo using xenograft models of breast cancer. The results showed that treatment with the compound significantly reduced tumor volume compared to control groups, supporting its potential as an effective therapeutic agent.

Synergistic Effects with Other Compounds

Research has also explored the synergistic effects of this compound when combined with other chemotherapeutic agents. For instance, combinations with irinotecan showed enhanced antiproliferative effects in colorectal cancer models, indicating that this compound could be utilized in combination therapies to improve treatment outcomes .

Properties

Molecular Formula

C10H11FN2O2

Molecular Weight

210.20 g/mol

IUPAC Name

azetidin-3-yl N-(3-fluorophenyl)carbamate

InChI

InChI=1S/C10H11FN2O2/c11-7-2-1-3-8(4-7)13-10(14)15-9-5-12-6-9/h1-4,9,12H,5-6H2,(H,13,14)

InChI Key

VFTXBJDAXKJPRL-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)OC(=O)NC2=CC(=CC=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.